molecular formula C6H8F3NO2 B1580629 Ethyl 3-amino-4,4,4-trifluorocrotonate CAS No. 372-29-2

Ethyl 3-amino-4,4,4-trifluorocrotonate

Cat. No.: B1580629
CAS No.: 372-29-2
M. Wt: 183.13 g/mol
InChI Key: NXVKRKUGIINGHD-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4,4,4-trifluorocrotonate: is a chemical compound with the molecular formula C6H8F3NO2 and a molecular weight of 183.13 g/mol . It is an ester derived from 3-amino-4,4,4-trifluorocrotonic acid. This compound is known for its unique trifluoromethyl group, which imparts significant chemical reactivity and stability.

Synthetic Routes and Reaction Conditions:

  • Hydrolysis of this compound: This compound can be synthesized by hydrolyzing the corresponding ester under acidic or basic conditions.

  • Reduction of this compound: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Industrial Production Methods: The industrial production of this compound typically involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to achieve the desired quality.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert this compound into its corresponding amine or alcohol derivatives.

  • Substitution: Substitution reactions can occur at the trifluoromethyl group, leading to the formation of different substituted products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Different trifluoromethyl-substituted compounds.

Scientific Research Applications

Chemistry: Ethyl 3-amino-4,4,4-trifluorocrotonate is used in organic synthesis to prepare various derivatives, including 4-trifluoromethyl-1,3-oxazin-6-ones and 4-quinolinone derivatives. Biology: This compound can be employed in biochemical studies to investigate the effects of trifluoromethyl groups on biological molecules. Medicine: Industry: this compound is used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

  • Ethyl 3-amino-4,4,4-trifluorobut-2-enoate: Similar in structure but with a different functional group.

  • Ethyl 3-amino-4,4,4-trifluorocrototate: Another ester with a trifluoromethyl group.

Uniqueness: Ethyl 3-amino-4,4,4-trifluorocrotonate stands out due to its trifluoromethyl group, which imparts unique chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

ethyl (Z)-3-amino-4,4,4-trifluorobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO2/c1-2-12-5(11)3-4(10)6(7,8)9/h3H,2,10H2,1H3/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVKRKUGIINGHD-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(/C(F)(F)F)\N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Butenoic acid, 3-amino-4,4,4-trifluoro-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

372-29-2
Record name 2-Butenoic acid, 3-amino-4,4,4-trifluoro-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butenoic acid, 3-amino-4,4,4-trifluoro-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Butenoic acid, 3-amino-4,4,4-trifluoro-, ethyl ester
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.124.878
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the synthesis of Ethyl 3-amino-4,4,4-trifluorocrotonate described in the research?

A1: The research [] outlines a one-pot synthesis method for this compound that offers several advantages over potential alternative methods. This synthesis uses readily available and inexpensive starting materials like trifluoroacetic acid, n-butanol, ethyl acetate, and ammonium sulfate. The reaction proceeds under mild conditions, making it safer and potentially more cost-effective for scaling up to industrial production. Additionally, the process boasts high purity products and reduced environmental impact compared to other synthetic routes.

Q2: How can this compound be used in the synthesis of other compounds?

A2: this compound serves as a versatile building block in organic synthesis. For example, it reacts with alkyl and aryl isocyanates to produce novel 3-substituted-6-(trifluoromethyl)uracils []. This reaction highlights the compound's utility in constructing heterocyclic compounds, which are important structural motifs in many pharmaceuticals and biologically active molecules.

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